molecular formula C22H19N5O5 B449782 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-FUROHYDRAZIDE

5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-FUROHYDRAZIDE

Cat. No.: B449782
M. Wt: 433.4g/mol
InChI Key: XMDCFXNTELLNKR-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-FUROHYDRAZIDE is a complex organic compound that features a pyrazole ring, a furan ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-FUROHYDRAZIDE typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-FUROHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce amines from nitro groups .

Scientific Research Applications

5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-FUROHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-FUROHYDRAZIDE involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H19N5O5

Molecular Weight

433.4g/mol

IUPAC Name

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C22H19N5O5/c1-14-11-15(2)26(25-14)13-19-8-10-21(32-19)22(28)24-23-12-18-7-9-20(31-18)16-3-5-17(6-4-16)27(29)30/h3-12H,13H2,1-2H3,(H,24,28)/b23-12+

InChI Key

XMDCFXNTELLNKR-FSJBWODESA-N

Isomeric SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C

SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C

solubility

0.6 [ug/mL]

Origin of Product

United States

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